molecular formula C6H7ClN2O3S B7953404 (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride

Cat. No.: B7953404
M. Wt: 222.65 g/mol
InChI Key: JKAQBIVSRSVLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride is a chemical compound with a complex structure that includes a pyridazinone ring substituted with a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyridazine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The pyridazinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and inflammatory diseases.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar pyridazinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    1,4-Dihydropyridine Derivatives: These compounds are widely studied for their medicinal properties, particularly as calcium channel blockers.

Uniqueness

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methanesulfonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(6-methyl-4-oxo-1H-pyridazin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-4-2-6(10)5(9-8-4)3-13(7,11)12/h2H,3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAQBIVSRSVLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.